molecular formula C13H16ClNO2 B1486352 [1-(3-Chlorobenzoyl)piperidin-4-yl]methanol CAS No. 1082861-90-2

[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol

Cat. No. B1486352
M. Wt: 253.72 g/mol
InChI Key: JIHHJOJRUSZPRP-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)piperidin-4-yl]methanol, also known as CBPM, is a chemical compound with a wide range of applications in the scientific research field. Its properties make it an ideal candidate for use in laboratory experiments in various fields such as pharmacology, biochemistry, and physiology. CBPM has been widely studied and is known to be an effective tool for studying a variety of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Studies have focused on synthesizing compounds similar to [1-(3-Chlorobenzoyl)piperidin-4-yl]methanol, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. These compounds were synthesized using condensation reactions with various sulfonyl chlorides in specific solvents and bases. The processes involved careful manipulation of chemical reactions to achieve the desired molecular structure (Girish et al., 2008); (Benakaprasad et al., 2007).

  • Crystal Structure Analysis : X-ray crystallography has been extensively used to investigate the crystal structures of these compounds, revealing key details like the chair conformation of the piperidine ring and the geometry around sulfur atoms. These studies are crucial for understanding the molecular arrangement and potential reactivity of the compound (Girish et al., 2008); (Benakaprasad et al., 2007).

Potential Applications in Medicinal Chemistry

  • Antiproliferative Activity : Research has indicated that derivatives of diphenyl(piperidin-4-yl)methanol exhibit antiproliferative properties. These compounds have been tested against various human cell lines, showing potential as agents in cancer therapy. This highlights the relevance of [1-(3-Chlorobenzoyl)piperidin-4-yl]methanol and its derivatives in the field of medicinal chemistry and cancer research (Prasad et al., 2010).

  • Antimicrobial and Antitubercular Activities : Some studies have explored the antimicrobial and antitubercular activities of related compounds. These findings suggest potential applications in treating bacterial infections and tuberculosis, indicating a broader scope of medical applications for [1-(3-Chlorobenzoyl)piperidin-4-yl]methanol derivatives (Malikarjuna et al., 2014).

Chemical Properties and Reactions

  • Stereochemistry of Ionic Thiol Addition : Studies on similar compounds involving piperidine-catalyzed reactions with benzoyl groups indicate specific stereochemical outcomes. These insights are important for understanding the reactivity and potential transformations of [1-(3-Chlorobenzoyl)piperidin-4-yl]methanol in various chemical contexts (Omar & Basyouni, 1974).

  • Reactivity and Synthesis : The reactivity of related compounds in different solvents and conditions provides valuable information for synthesizing and manipulating [1-(3-Chlorobenzoyl)piperidin-4-yl]methanol and its derivatives. This can be crucial for developing new pharmaceuticals or materials (Coppens et al., 2010).

properties

IUPAC Name

(3-chlorophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-3-1-2-11(8-12)13(17)15-6-4-10(9-16)5-7-15/h1-3,8,10,16H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHHJOJRUSZPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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